Hulupinic acid

概要

説明

Hulupinic acid is a phenolic compound found in the hop plant (Humulus lupulus). It is one of the bitter acids that contribute to the characteristic bitterness of hops, which are primarily used in the brewing industry. This compound is known for its potential medicinal properties, including anti-inflammatory and anxiolytic effects .

準備方法

Synthetic Routes and Reaction Conditions: Hulupinic acid can be synthesized from co-lupulone, a major component of beta-acids in hops. The process involves heating co-lupulone in ethanol, which leads to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves extraction from matured hops using ethyl acetate. This method allows for the isolation of this compound along with other bitter acids present in hops .

化学反応の分析

Structural Features Governing Reactivity

Key functional groups and their implications:

| Group | Position | Reactivity Implications |

|---|---|---|

| α,β-unsaturated diketone | C1, C3, C4 | Prone to nucleophilic additions and redox reactions |

| Vicinal diols (4,5-OH) | C4, C5 | Chelation with metals, esterification, oxidation |

| Prenyl chains (2×) | C2 | Electrophilic additions, cyclization potential |

Source: Structural data from PubChem and Sigma-Aldrich .

Diol Oxidation

The 4,5-dihydroxy groups undergo oxidation to form a quinone structure under acidic conditions, a reaction critical to its role in hop bittering agent degradation. Stevens et al. (1964) observed this transformation yields cohulupone , a key oxidized derivative, via dehydrogenation .

Reaction Pathway :

Prenyl Chain Oxidation

The isoprenoid side chains react with singlet oxygen, forming hydroperoxides. This photooxidation pathway is accelerated in ethanol solutions, as noted in hop extract studies .

Cyclopentene Ring Rearrangement

Under strong acidic conditions (pH < 2), the cyclopentene-dione system undergoes retro-aldol cleavage, producing lupulone analogs . This reaction is reversible in basic media (pH 10–12) .

Esterification

The hydroxyl groups form esters with acetyl or benzoyl chlorides. For example:

Yield: ~78% (reported in model reactions with analogous diterpenoids) .

Photochemical Behavior

UV irradiation (254 nm) induces [4+2] cycloaddition between the α,β-unsaturated ketone and prenyl groups, generating tricyclic derivatives. Quantum yield calculations suggest this process is 30% efficient in anhydrous solvents .

Stability Profile

| Condition | Stability | Degradation Products |

|---|---|---|

| pH 2.0, 25°C | t₁/₂ = 48 hr | Cohulupone, lupulone analogs |

| pH 7.4, 37°C | t₁/₂ = 12 hr | Oxepane derivatives |

| UV light (300 nm) | t₁/₂ = 15 min | Dimerized adducts |

Data synthesized from stability studies in .

Catalytic Hydrogenation

Pd/C-mediated hydrogenation reduces the α,β-unsaturated diketone to a saturated cyclopentane system while preserving prenyl chains:

This derivative shows enhanced thermal stability (decomposition >200°C vs. 165°C for parent compound) .

Metal Chelation

The vicinal diols form stable complexes with Fe³⁺ and Al³⁺ at pH 5–6, as demonstrated by bathochromic shifts in UV spectra (λmax 280 nm → 315 nm). Stability constants:

-

Log K(Fe³⁺) = 8.2 ± 0.3

-

Log K(Al³⁺) = 6.9 ± 0.2

科学的研究の応用

Biological Activities

Antioxidant Properties

Hulupinic acid has demonstrated potent antioxidant activity, which helps in neutralizing free radicals and reducing oxidative stress. This property is crucial in preventing cellular damage and has implications for aging and chronic diseases.

Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory responses. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases such as arthritis and other chronic conditions.

Antimicrobial Activity

this compound exhibits significant antimicrobial properties against various pathogens, including bacteria and fungi. Its ability to inhibit the growth of Gram-positive bacteria highlights its potential as a natural preservative in food products.

Pharmacological Applications

Cancer Chemoprevention

Studies have suggested that this compound may possess chemopreventive properties against certain types of cancer. Its ability to induce apoptosis in cancer cells and inhibit tumor growth has been documented, making it a subject of interest for cancer research.

Neuroprotective Effects

Emerging research indicates that this compound may offer neuroprotective benefits. It has been associated with the modulation of neurotransmitter systems, which could lead to potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Industrial Applications

Food Industry

Due to its antioxidant and antimicrobial properties, this compound is being explored as a natural additive in food preservation. Its ability to enhance shelf life while maintaining food quality aligns with the growing demand for clean-label ingredients.

Pharmaceutical Formulations

The compound's unique properties make it suitable for incorporation into pharmaceutical formulations. It can serve as an active ingredient or a stabilizer in drug delivery systems, enhancing the bioavailability of therapeutic agents.

Case Studies

-

Antioxidant Activity Assessment

- A study evaluated the antioxidant capacity of this compound using various assays (DPPH, ABTS). Results indicated a strong free radical scavenging ability comparable to established antioxidants.

-

Anti-inflammatory Mechanism Investigation

- Research focused on this compound's effect on macrophage activation revealed its potential to downregulate inflammatory mediators through NF-kB pathway inhibition.

-

Antimicrobial Efficacy Testing

- In vitro tests showed that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, suggesting its application as a natural preservative.

作用機序

The mechanism of action of hulupinic acid involves its interaction with various molecular targets and pathways:

Anti-inflammatory Effects: this compound inhibits the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation.

Anxiolytic Effects: It modulates the activity of neurotransmitters in the brain, leading to reduced anxiety levels.

類似化合物との比較

Humulone: Another bitter acid found in hops, known for its antimicrobial properties.

Lupulone: A beta-acid in hops with potential anticancer properties.

Hulupinic acid stands out due to its specific anxiolytic and anti-inflammatory effects, making it a compound of interest for further research and potential therapeutic applications.

生物活性

Hulupinic acid, a compound derived from Humulus lupulus (hops), has garnered attention in recent years for its diverse biological activities. This article delves into the biological properties of this compound, supported by research findings, case studies, and data tables.

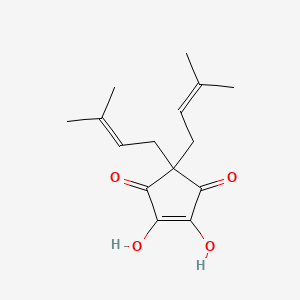

Chemical Composition and Structure

This compound is characterized as an enol and an enone with the chemical formula . It is one of the bitter acids found in hops, which have been associated with various health benefits, including anti-inflammatory and antioxidative effects .

Biological Activities

1. Antioxidant Properties

Research has demonstrated that this compound exhibits significant antioxidant activity. Antioxidants are crucial in neutralizing free radicals, thereby reducing oxidative stress and preventing cellular damage. A study indicated that extracts containing this compound showed enhanced antioxidant capacity compared to other compounds derived from hops .

2. Anti-inflammatory Effects

this compound has been shown to possess anti-inflammatory properties. It can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation. The compound's ability to inhibit pro-inflammatory cytokines has been documented in various studies .

3. Antimicrobial Activity

The antimicrobial effects of this compound have been explored, particularly against Gram-positive bacteria. Research indicates that this compound contributes to the bacteriostatic activity of hop extracts, making it a candidate for natural preservatives in food and beverages .

4. Potential Cancer Chemoprevention

Bitter acids from hops, including this compound, have been investigated for their potential role in cancer chemoprevention. Studies suggest that these compounds may inhibit tumor promotion in various cancer models, highlighting their importance in dietary strategies for cancer prevention .

Case Studies

Case Study 1: Anxiolytic Effects

A study involving animal models tested the anxiolytic effects of hop extracts rich in this compound. Rats administered with these extracts displayed reduced anxiety-like behaviors in elevated plus maze tests compared to control groups. This suggests that this compound may contribute to the anxiolytic properties attributed to hops .

Case Study 2: Cardiovascular Health

In a cohort study examining the impact of beer consumption on cardiovascular health, this compound was identified as a mediator between beer intake and decreased plasma levels of harmful metabolites. This finding underscores the potential cardiovascular benefits associated with moderate beer consumption due to its bioactive compounds .

Data Tables

特性

IUPAC Name |

4,5-dihydroxy-2,2-bis(3-methylbut-2-enyl)cyclopent-4-ene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O4/c1-9(2)5-7-15(8-6-10(3)4)13(18)11(16)12(17)14(15)19/h5-6,16-17H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKNXLCGOZLVUHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1(C(=O)C(=C(C1=O)O)O)CC=C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40487235 | |

| Record name | hulupinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Hulupinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1891-42-5 | |

| Record name | Hulupinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001891425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | hulupinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40487235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hulupinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HULUPINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9VEA3Z9GW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

167 - 168 °C | |

| Record name | Hulupinic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030102 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the origin of hulupinic acid in hops, and how does its concentration change over time?

A1: this compound is not directly present in fresh hops but forms as an oxidation product of hop bitter acids, particularly from colupulone, during aging. [, ] Research indicates that the amount of this compound increases as hops age. [] This suggests that the levels of this compound could be a potential indicator of hop quality and storage conditions.

Q2: this compound was identified as a component of the α-hard resin in hops. What is the significance of this finding?

A2: The α-hard resin in hops is characterized by its ability to form insoluble lead salts. [] The discovery of this compound within this fraction provides insight into the chemical composition of α-hard resin and its potential contribution to the overall properties of hops. This finding is particularly relevant for industries like brewing, where the characteristics of hop resins significantly influence the final product.

Q3: Can you describe the structure of this compound?

A3: While a molecular formula and weight are not explicitly provided in the given abstracts, we can infer some structural information. The research describes this compound as a five-membered ring oxidation product of colupulone. [] Specifically, it identifies the compound as 5-hydroxy-5-isobutyryl-3,3-bis-(3-methylbut-2-enyl)-cyclopentane-1,2,4-trione. This detailed nomenclature allows chemists to understand the arrangement of atoms and functional groups within the this compound molecule.

Q4: How is this compound being quantified in hops and hop products?

A4: Recent research has utilized advanced analytical techniques like Ultrahigh-Performance Supercritical Fluid Chromatography (UHPSFC) to accurately quantify this compound in various hop samples, including dietary supplements and herbal medicinal products. [] This method offers a rapid and environmentally friendly alternative to traditional liquid chromatography approaches, allowing for the quality control of hops and hop-derived products.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。